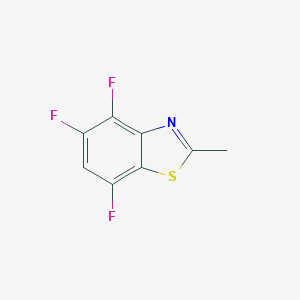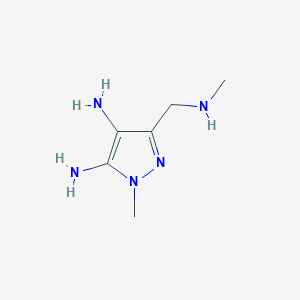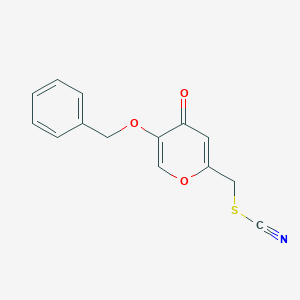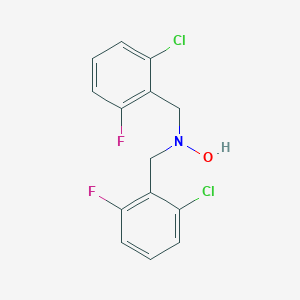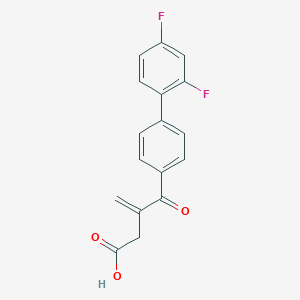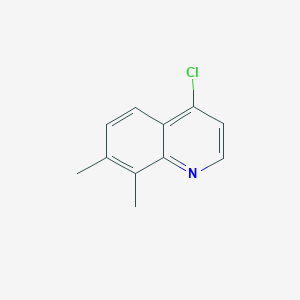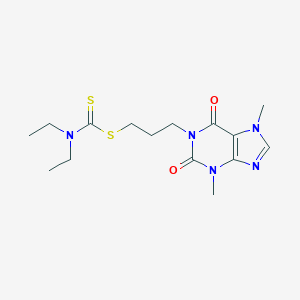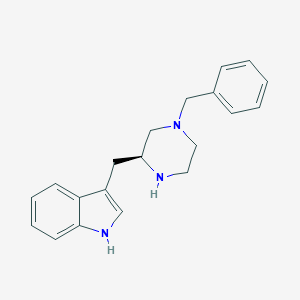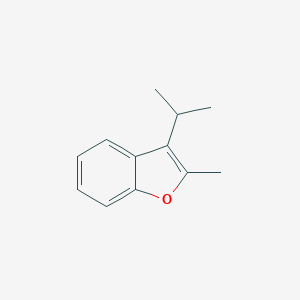
3-Isopropyl-2-methylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2-methylbenzofuran, also known as 3-IMBF, is a chemical compound that belongs to the family of benzofurans. It is a colorless liquid with a sweet, floral odor and is used in various fields such as pharmaceuticals, perfumes, and flavoring agents. In recent years, 3-IMBF has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 3-Isopropyl-2-methylbenzofuran is not fully understood. However, studies have suggested that 3-Isopropyl-2-methylbenzofuran may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to interact with various proteins and enzymes, including COX-2, MMP-9, and Bcl-2, which are involved in inflammation, cancer, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Isopropyl-2-methylbenzofuran can modulate various biochemical and physiological processes in the body. For example, 3-Isopropyl-2-methylbenzofuran has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, 3-Isopropyl-2-methylbenzofuran has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and pain. Furthermore, 3-Isopropyl-2-methylbenzofuran has been found to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Isopropyl-2-methylbenzofuran in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to have low toxicity and high stability, making it a safe and reliable compound for use in various experiments. However, one limitation of using 3-Isopropyl-2-methylbenzofuran is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Isopropyl-2-methylbenzofuran. One potential area of research is the development of novel therapeutic agents based on 3-Isopropyl-2-methylbenzofuran for the treatment of various diseases such as cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Isopropyl-2-methylbenzofuran and to identify its molecular targets. Furthermore, research is needed to investigate the pharmacokinetics and pharmacodynamics of 3-Isopropyl-2-methylbenzofuran in vivo, which may provide valuable insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-Isopropyl-2-methylbenzofuran can be achieved by various methods, including the Friedel-Crafts acylation reaction, the Pd-catalyzed Suzuki-Miyaura coupling reaction, and the Pd-catalyzed Heck reaction. However, the most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of isopropylbenzene with maleic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aplicaciones Científicas De Investigación
3-Isopropyl-2-methylbenzofuran has been found to have various potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that 3-Isopropyl-2-methylbenzofuran can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Furthermore, 3-Isopropyl-2-methylbenzofuran has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
Número CAS |
160875-30-9 |
|---|---|
Nombre del producto |
3-Isopropyl-2-methylbenzofuran |
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-methyl-3-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)12-9(3)13-11-7-5-4-6-10(11)12/h4-8H,1-3H3 |
Clave InChI |
QDVBMICXXRKLGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2O1)C(C)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2O1)C(C)C |
Sinónimos |
Benzofuran,2-methyl-3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




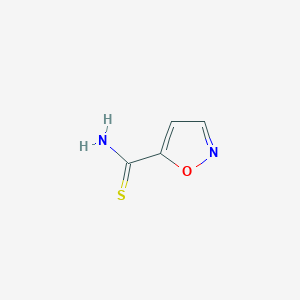
![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)

